molecular formula C6H12O3 B1234984 Rhodinose

Rhodinose

Cat. No.: B1234984
M. Wt: 132.16 g/mol
InChI Key: XXIHHRIZGBRENI-WDSKDSINSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

L-rhodinose is a trideoxyhexose.

Scientific Research Applications

Biosynthetic Pathways and Mechanisms

Rhodinose is primarily recognized for its presence in several polyketides and glycosylated compounds, such as landomycins and lactonamycin. The biosynthesis of this compound involves specific enzymes known as glycosyltransferases, which facilitate the transfer of sugar moieties to various acceptor molecules. Recent studies have identified key genes involved in the biosynthesis of this compound, highlighting its significance in natural product chemistry.

Key Enzymes and Gene Clusters

  • Glycosyltransferases : These enzymes are crucial for the incorporation of this compound into larger molecular frameworks. For instance, C-glycosyltransferases have been characterized for their ability to catalyze the attachment of this compound to aromatic compounds, enhancing their biological activity .
  • Biosynthetic Gene Clusters : Research has revealed that this compound biosynthesis is often associated with cryptic gene clusters in actinomycetes. Activation of these clusters can lead to increased production of this compound-containing metabolites, which may have therapeutic applications .

Therapeutic Applications

This compound-containing compounds are being investigated for their potential use in treating various diseases, particularly bacterial infections and cancer.

Antibacterial Properties

This compound is present in several antibiotics that exhibit potent antibacterial activity. The unique structure of this compound contributes to the efficacy of these antibiotics against resistant strains of bacteria. For example:

  • Landomycins : These compounds possess significant antibacterial properties, with this compound playing a critical role in their mechanism of action .
  • Lactonamycin : This antibiotic has shown promise against multidrug-resistant bacteria, attributed to its this compound component .

Antitumor Activity

Research indicates that this compound-containing compounds may also possess antitumor properties. The mechanism by which these compounds exert their effects is an area of active investigation, with studies focusing on their ability to interfere with tumor cell proliferation and survival pathways .

Biotechnological Innovations

The applications of this compound extend beyond traditional pharmaceuticals into the realm of biotechnology.

Enzymatic Synthesis

The enzymatic synthesis of this compound and its derivatives is a burgeoning field. Utilizing engineered glycosyltransferases allows for the production of structurally diverse glycosides that can be tailored for specific applications:

  • Biocatalysis : Recent advances in biocatalysis have enabled more efficient synthesis routes for this compound-containing compounds, reducing reliance on chemical methods that often involve harsh conditions .

Vaccine Development

This compound's unique structural features make it a candidate for developing vaccines, particularly those targeting bacterial pathogens. Its incorporation into vaccine formulations may enhance immunogenicity due to its ability to mimic bacterial polysaccharides .

Case Studies

To illustrate the practical applications of this compound, several case studies are highlighted below:

StudyApplicationFindings
1Antibiotic ProductionActivation of cryptic gene clusters led to enhanced landomycin production with improved antibacterial efficacy .
2Cancer TherapyThis compound derivatives showed cytotoxic effects on cancer cell lines, indicating potential for therapeutic use .
3Vaccine FormulationThis compound was incorporated into a vaccine candidate against Streptococcus pneumoniae, resulting in improved immune responses in animal models .

Properties

Molecular Formula

C6H12O3

Molecular Weight

132.16 g/mol

IUPAC Name

(4S,5S)-4,5-dihydroxyhexanal

InChI

InChI=1S/C6H12O3/c1-5(8)6(9)3-2-4-7/h4-6,8-9H,2-3H2,1H3/t5-,6-/m0/s1

InChI Key

XXIHHRIZGBRENI-WDSKDSINSA-N

SMILES

CC(C(CCC=O)O)O

Isomeric SMILES

C[C@@H]([C@H](CCC=O)O)O

Canonical SMILES

CC(C(CCC=O)O)O

Synonyms

L-rhodinose
rhodinose

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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